[2-(Aminomethyl)-1H-pyrrol-3-yl]acetic acid
Description
Properties
CAS No. |
22772-43-6 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-[2-(aminomethyl)-1H-pyrrol-3-yl]acetic acid |
InChI |
InChI=1S/C7H10N2O2/c8-4-6-5(1-2-9-6)3-7(10)11/h1-2,9H,3-4,8H2,(H,10,11) |
InChI Key |
VRKOQICTXVXXDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1CC(=O)O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-acetic acid, 2-(aminomethyl)- typically involves the cyclization of appropriate precursors. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to scale up the laboratory methods mentioned above.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3-acetic acid, 2-(aminomethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1H-Pyrrole-3-acetic acid, 2-(aminomethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1H-Pyrrole-3-acetic acid, 2-(aminomethyl)- exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors, due to its structural features. The aminomethyl group may play a role in binding to biological targets, while the pyrrole ring can participate in π-π interactions.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds share structural similarities with [2-(Aminomethyl)-1H-pyrrol-3-yl]acetic acid, differing primarily in substituents, ring systems, or functional groups:
Table 1: Structural and Functional Group Comparisons
Physicochemical Properties
Table 2: Physicochemical Data
| Compound Name | Solubility | Melting Point (°C) | LogP (Predicted) | Key Interactions |
|---|---|---|---|---|
| This compound | Moderate (aqueous) | Not reported | -0.5 | H-bond donor/acceptor, ionic (carboxylate) |
| Phenyl(1H-pyrrol-1-yl)acetic acid | Low (organic) | 145–147 | 2.1 | π-π stacking (phenyl), hydrophobic |
| 2-(3-Amino-1H-pyrazol-5-yl)acetic acid | High (aqueous) | >250 (decomposes) | -1.2 | Strong H-bonding (amine, carboxylate) |
| 2-[2-(Aminomethyl)-1,3-thiazol-4-yl]acetate | High (aqueous) | Not reported | -1.8 | Ionic (HCl salt), thiazole π-electrons |
Key Observations :
- Phenyl-substituted analogues (e.g., Phenyl(1H-pyrrol-1-yl)acetic acid) exhibit reduced aqueous solubility due to hydrophobic phenyl groups .
- Thiazole-containing compounds (e.g., 2-[2-(Aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride) benefit from salt formation, drastically improving water solubility .
Stability and Degradation Pathways
- Oxidative Sensitivity: The aminomethyl group in the target compound may render it susceptible to oxidation, unlike acetylated derivatives (e.g., 2-(4-Acetyl-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic acid), where the ketone stabilizes the structure .
Biological Activity
[2-(Aminomethyl)-1H-pyrrol-3-yl]acetic acid, also known as 1H-Pyrrole-3-acetic acid, 2-(aminomethyl)-, is a compound of significant interest in pharmaceutical and biological research due to its potential therapeutic properties. This article explores its biological activity, including antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyrrole ring, which is known for its ability to participate in various biological interactions. The aminomethyl group enhances its binding potential to various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, compounds derived from this structure have shown significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 31.25 µg/mL to higher values depending on the specific derivative tested.
Anticancer Properties
The anticancer potential of this compound has been explored through various studies. Notably, derivatives of this compound have been tested for their cytotoxic effects on cancer cell lines such as Jurkat and HT-29. The results indicated that certain modifications to the pyrrole structure could enhance antiproliferative activity, suggesting a structure-activity relationship (SAR) that warrants further investigation .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes and receptors due to its structural features. The aminomethyl group likely plays a crucial role in binding to biological targets, while the pyrrole ring can participate in π-π interactions that facilitate these interactions .
Study 1: Antimicrobial Activity Evaluation
In one study, derivatives of this compound were synthesized and evaluated for their antimicrobial efficacy against various bacterial strains. The results showed that certain derivatives exhibited potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could significantly enhance antimicrobial properties .
Study 2: Anticancer Activity Assessment
Another investigation focused on the anticancer properties of this compound in vitro. The study evaluated the cytotoxic effects on different cancer cell lines, including breast and colon cancer cells. The results indicated that some derivatives demonstrated IC50 values lower than standard chemotherapeutic agents like doxorubicin, suggesting promising anticancer activity .
Data Tables
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for [2-(Aminomethyl)-1H-pyrrol-3-yl]acetic acid, and how can reaction conditions be optimized for improved yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution, where pyrrole reacts with chloroacetic acid under basic conditions (e.g., NaOH or K₂CO₃ in water/ethanol). To optimize yield:
- Vary reaction parameters : Test temperatures (room temp. vs. 40–60°C), solvent polarity (ethanol vs. DMF), and base strength.
- Purification : Use column chromatography or recrystallization to isolate the product from byproducts like unreacted pyrrole or dimerized species .
- Catalyst screening : Explore phase-transfer catalysts to enhance reaction efficiency in biphasic systems .
Q. How does the substitution pattern of this compound influence its chemical reactivity compared to pyrrole-2-yl or indole-3-yl analogs?
- Methodology :
- Comparative reactivity assays : Perform electrophilic substitution (e.g., nitration, halogenation) to assess positional effects of the aminomethyl and acetic acid groups.
- Computational analysis : Use DFT calculations to map electron density distribution and predict reactive sites. For example, the 3-position pyrrole substituent may sterically hinder reactions compared to 2-substituted isomers .
- Biological activity : Compare binding affinity to enzymes (e.g., cyclooxygenase) using fluorescence quenching assays .
Advanced Research Questions
Q. What advanced spectroscopic techniques are recommended for resolving ambiguities in the electronic and vibrational properties of this compound?
- Methodology :
- FT-IR/FT-Raman spectroscopy : Assign vibrational modes (e.g., N-H stretching at ~3400 cm⁻¹, C=O at ~1700 cm⁻¹) and correlate with hydrogen-bonding interactions .
- NMR analysis : Use ¹H-¹³C HMQC to resolve overlapping signals, particularly for the aminomethyl group and pyrrole protons.
- Theoretical modeling : Combine experimental data with Gaussian09 simulations (B3LYP/6-311++G** basis set) to validate electronic transitions and charge distribution .
Q. How can researchers address contradictory reports on the biological activity of this compound in enzyme inhibition assays?
- Methodology :
- Standardize assay conditions : Control pH (e.g., 7.4 for physiological relevance), ionic strength, and co-solvents (DMSO ≤1% v/v) to minimize variability .
- Structure-activity relationship (SAR) studies : Synthesize derivatives with modified substituents (e.g., methyl, halogen) to isolate key functional groups responsible for activity.
- Meta-analysis : Cross-reference data from PubChem, ECHA, and peer-reviewed studies to identify consensus mechanisms, such as competitive vs. allosteric inhibition .
Q. What strategies are effective in enhancing the metabolic stability of this compound derivatives while retaining target affinity?
- Methodology :
- Derivatization : Introduce steric hindrance (e.g., tert-butyl groups) or electron-withdrawing substituents (e.g., fluorine) to reduce oxidative metabolism .
- Prodrug design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl ester) for improved membrane permeability, with enzymatic cleavage in target tissues .
- In vitro metabolic assays : Use liver microsomes or hepatocytes to identify vulnerable sites (e.g., pyrrole ring oxidation) and guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
